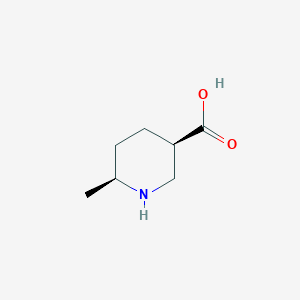

(3R,6S)-6-Methylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13763583

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO2 |

|---|---|

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | (3R,6S)-6-methylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |

| Standard InChI Key | ITWDDDADSFZADI-NTSWFWBYSA-N |

| Isomeric SMILES | C[C@H]1CC[C@H](CN1)C(=O)O |

| SMILES | CC1CCC(CN1)C(=O)O |

| Canonical SMILES | CC1CCC(CN1)C(=O)O |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with two stereogenic centers at positions 3 and 6. The (3R,6S) configuration is critical for its biological activity and synthetic utility. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (3R,6S)-6-methylpiperidine-3-carboxylic acid |

| CAS No. | 110287-79-1 (enantiomer) |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| SMILES | |

| InChIKey | ITWDDDADSFZADI-NTSWFWBYSA-N |

The carboxylic acid group enhances solubility in polar solvents, while the methyl group introduces steric effects that influence ring conformation.

Stereochemical Significance

The (3R,6S) configuration dictates the compound’s three-dimensional orientation, which is pivotal for its interactions with chiral biological targets. For example, the enantiomer (3S,6R)-6-methylpiperidine-3-carboxylic acid exhibits distinct physicochemical properties, underscoring the importance of stereochemistry in drug design.

Synthesis and Chemical Modification

Synthetic Routes

Synthesis typically involves multi-step strategies to achieve stereochemical control:

-

Chiral Pool Synthesis: Starting from naturally occurring chiral precursors, such as amino acids, to establish the desired (3R,6S) configuration.

-

Asymmetric Catalysis: Transition metal catalysts or organocatalysts induce enantioselectivity during ring formation.

-

Protecting Group Strategies: The tert-butoxycarbonyl (Boc) group is employed to protect the amine during synthesis, as seen in the derivative (3S,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid.

A representative synthesis involves:

-

Step 1: Protection of the amine with Boc anhydride.

-

Step 2: Methylation at the 6-position using methyl iodide.

-

Step 3: Oxidation or hydrolysis to introduce the carboxylic acid group.

Key Reactions

The compound participates in reactions critical for pharmaceutical synthesis:

-

Esterification: Conversion to methyl or ethyl esters for improved lipid solubility.

-

Amide Bond Formation: Reactivity with amines to form peptidomimetics.

-

Deprotection: Acidic removal of the Boc group to regenerate the free amine.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Piperidine derivatives are ubiquitous in FDA-approved drugs, including analgesics and antivirals. The carboxylic acid group in (3R,6S)-6-methylpiperidine-3-carboxylic acid facilitates its use as a building block for:

-

Peptide Mimetics: Structural analogs of peptides with enhanced metabolic stability.

-

Small Molecule Inhibitors: Targeting enzymes such as proteases and kinases.

Case Study: Antiviral Agents

Research suggests that piperidine-carboxylic acid derivatives inhibit viral proteases by mimicking the transition state of peptide substrates. For instance, modifications to the methyl group at position 6 have been shown to modulate binding affinity to the HIV-1 protease active site.

Biological Activity and Mechanistic Insights

Enzyme Interactions

The compound’s carboxylic acid group enables hydrogen bonding with catalytic residues in enzymes. In vitro studies indicate inhibitory activity against:

-

Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and cancer metastasis.

-

D-Amino Acid Oxidase: A target for treating schizophrenia.

Pharmacokinetic Properties

-

Absorption: Limited oral bioavailability due to high polarity ().

-

Metabolism: Hepatic glucuronidation and renal excretion predominate.

Comparison with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| (3S,6R)-6-Methylpiperidine-3-carboxylic acid | Enantiomeric configuration alters target selectivity | Study of stereochemical effects |

| Boc-Protected Derivative | Enhanced stability for solid-phase synthesis | Peptide drug development |

| Piperidine-4-carboxylic acid | Carboxylic acid at position 4 | GABA receptor modulation |

The Boc-protected analog (CAS 1253200-92-8) is preferred in multi-step syntheses due to its stability under basic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume